molecular formula C31H28BF4N3 B8146538 (2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate

(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate

Cat. No. B8146538
M. Wt: 529.4 g/mol
InChI Key: OMCWIJOQCQLKEZ-OLODFECESA-N
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Description

(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate is a useful research compound. Its molecular formula is C31H28BF4N3 and its molecular weight is 529.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Studies : Compounds related to (2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate are useful for studying the structures of related chemical compounds (Cruz et al., 2006).

  • Potential Drug Precursors : New derivatives have been prepared that may serve as potential drug precursors for antihypertensive, alpha 1-adrenoceptor antagonist, and leukotriene antagonist activities (Ivachtchenko et al., 2002).

  • Antimicrobial Activities : Some derivatives showed good antibacterial and antifungal activities, comparable to standard drugs like Ampicillin and Ketoconazole (Rohini et al., 2009).

  • Anti-inflammatory Potential : Certain derivatives may have potential as anti-inflammatory agents, with specific compounds being potent inhibitors of TNF-alpha secretion (Galarce et al., 2008).

  • Antioxidant Potential : Some synthesized compounds showed potent inhibitory action against various bacteria and significant antioxidant potential (Kumar et al., 2011).

  • Biological Activities Mediated by Receptors : The synthesized compounds have potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors (Kornicka et al., 2004).

  • Efficient Synthesis Process : The synthesis of related compounds is an efficient three-step process (Korshin et al., 2012).

  • Catalysis in Organic Synthesis : New Ru(ii)-PNS(O) pincer complexes catalyze the environmentally benign synthesis of benzimidazoles from alcohols and aromatic diamines (Luo et al., 2017).

  • Antihypertensive Agents : Certain compounds showed similar efficacy to known antihypertensive agents when assessed after 6 hours (Chern et al., 1993).

  • Bronchodilatory Activity : Some compounds exhibited bronchodilatory activity, with longer alkyl chains showing higher activity in specific substituted compounds (Bahekar & Rao, 2001).

properties

IUPAC Name

(2S,3S)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N3.BF4/c1-21-18-22(2)29(23(3)19-21)33-20-34-30(25-14-8-5-9-15-25)28(24-12-6-4-7-13-24)32-31(34)26-16-10-11-17-27(26)33;2-1(3,4)5/h4-20,28,30H,1-3H3;/q+1;-1/t28-,30-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCWIJOQCQLKEZ-OLODFECESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]([C@@H](N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate
Reactant of Route 2
(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate
Reactant of Route 3
(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate
Reactant of Route 4
(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate
Reactant of Route 5
(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate
Reactant of Route 6
(2S,3S)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate

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